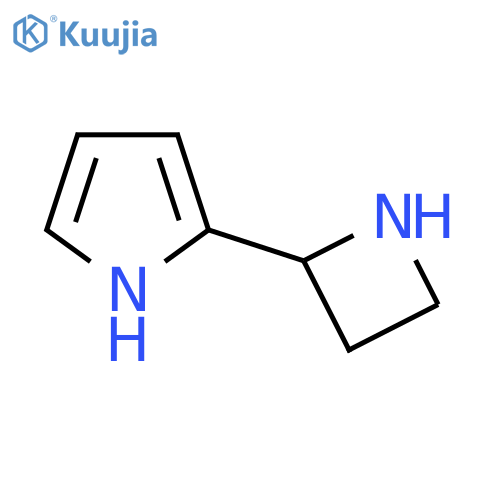Cas no 1270421-98-1 (2-(Azetidin-2-yl)-1h-pyrrole)

2-(Azetidin-2-yl)-1h-pyrrole 化学的及び物理的性質
名前と識別子
-
- 2-(AZETIDIN-2-YL)-1H-PYRROLE
- AKOS006368069
- EN300-1297122
- 1270421-98-1
- 1H-Pyrrole, 2-(2-azetidinyl)-
- 2-(Azetidin-2-yl)-1h-pyrrole
-
- インチ: 1S/C7H10N2/c1-2-6(8-4-1)7-3-5-9-7/h1-2,4,7-9H,3,5H2
- InChIKey: RTDKGXLFFBXADI-UHFFFAOYSA-N
- ほほえんだ: N1CCC1C1=CC=CN1
計算された属性
- せいみつぶんしりょう: 122.084398327g/mol
- どういたいしつりょう: 122.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 27.8Ų
じっけんとくせい
- 密度みつど: 1.115±0.06 g/cm3(Predicted)
- ふってん: 265.4±28.0 °C(Predicted)
- 酸性度係数(pKa): 17.30±0.50(Predicted)
2-(Azetidin-2-yl)-1h-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297122-0.05g |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 0.05g |
$864.0 | 2023-06-06 | ||
| Enamine | EN300-1297122-10000mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 10000mg |
$4421.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-0.5g |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 0.5g |
$987.0 | 2023-06-06 | ||
| Enamine | EN300-1297122-100mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 100mg |
$904.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-50mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 50mg |
$864.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-250mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 250mg |
$946.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-2500mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 2500mg |
$2014.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-500mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 500mg |
$987.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-5000mg |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 5000mg |
$2981.0 | 2023-09-30 | ||
| Enamine | EN300-1297122-2.5g |
2-(azetidin-2-yl)-1H-pyrrole |
1270421-98-1 | 2.5g |
$2014.0 | 2023-06-06 |
2-(Azetidin-2-yl)-1h-pyrrole 関連文献
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
2-(Azetidin-2-yl)-1h-pyrroleに関する追加情報
2-(Azetidin-2-yl)-1H-pyrrole: A Comprehensive Overview
2-(Azetidin-2-yl)-1H-pyrrole, also known by its CAS registry number 1270421-98-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines the azetidine ring system with a pyrrole moiety, creating a molecule with potential applications in drug discovery and advanced materials. In this article, we will delve into the structural features, synthesis methods, pharmacological properties, and recent research findings related to this compound.
The molecular structure of 2-(Azetidin-2-yl)-1H-pyrrole is intriguing due to the presence of two distinct functional groups: the azetidine ring and the pyrrole ring. The azetidine ring is a four-membered cyclic amine, which contributes to the molecule's rigidity and potential for forming hydrogen bonds. The pyrrole ring, on the other hand, is an aromatic five-membered heterocycle with nitrogen at position 1. This combination creates a molecule with both aromatic and non-aromatic characteristics, making it a versatile building block for further chemical modifications. Recent studies have highlighted the importance of such hybrid structures in drug design, where the combination of different functional groups can lead to enhanced bioavailability and target specificity.
The synthesis of 2-(Azetidin-2-yl)-1H-pyrrole has been explored through various methodologies. One common approach involves the cyclization of amino alcohols or related precursors under specific reaction conditions. For instance, the reaction of 3-amino-1-butanol with an appropriate electrophile can lead to the formation of the azetidine ring. Subsequent coupling with a pyrrole derivative can then yield the final product. Researchers have also investigated alternative routes, such as using transition metal catalysts or microwave-assisted synthesis, to improve reaction efficiency and yield. These advancements in synthetic chemistry have made it easier to produce this compound on a larger scale for further studies.
In terms of pharmacological properties, 2-(Azetidin-2-yl)-1H-pyrrole has shown promising activity in several biological assays. Recent studies have demonstrated its potential as an inhibitor of certain enzymes involved in neurological disorders, such as Alzheimer's disease. The molecule's ability to cross the blood-brain barrier (BBB) suggests that it could be a valuable lead compound for developing central nervous system (CNS) drugs. Additionally, its interaction with G protein-coupled receptors (GPCRs) has been explored, highlighting its potential role in modulating cellular signaling pathways.
Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating 2-(Azetidin-2-yl)-1H-pyrrole into polymer frameworks to enhance their electrical conductivity and mechanical stability. These findings underscore its versatility as a building block for advanced materials.
The environmental impact of 2-(Azetidin-2-yl)-1H-pyrrole has also been a topic of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to fully understand its biodegradation pathways and long-term environmental effects.
In conclusion, 2-(Azetidin-2-yl)-1H-pyrrole, with its CAS number 1270421-98-1, represents a multifaceted compound with significant potential across various scientific domains. Its unique structure, versatile synthesis methods, and promising biological activity make it an exciting subject for ongoing research. As advancements in chemical synthesis and computational modeling continue to evolve, we can expect even more innovative applications for this compound in the near future.
1270421-98-1 (2-(Azetidin-2-yl)-1h-pyrrole) 関連製品
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 1427397-80-5(Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)
- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)
- 2843-17-6(Bromopivalic Acid)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)
- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)
- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 946226-78-4(3-fluoro-4-methoxy-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 1803738-60-4(5-Fluoro-4-methyl-2-(trifluoromethyl)aniline)



